molecular formula C20H24O10 B017310 Smyrindioloside CAS No. 87592-77-6

Smyrindioloside

Cat. No. B017310
CAS RN: 87592-77-6
M. Wt: 424.4 g/mol
InChI Key: KLPNFWKZLQAVTH-LDCXIIFCSA-N
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Description

Smyrindioloside, like many organic compounds, can be synthesized and analyzed through various chemical methods. The study of such compounds involves understanding their synthesis pathways, molecular structure, reactions they may undergo, and both their physical and chemical properties.

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, including the formation of key intermediates. For example, the asymmetric total synthesis of similar compounds employs techniques such as organocatalytic reactions. Organocatalysis, using catalysts like (S)-proline, can enable enantioselective intramolecular aldol reactions, a key step in synthesizing certain compounds with high stereoselectivity (Enders, Fronert, Bisschops, & Boeck, 2012).

Molecular Structure Analysis

Determining the molecular structure of organic compounds often involves techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance) spectroscopy, and mass spectrometry. These methods can reveal the arrangement of atoms within a molecule and are crucial for understanding the compound's chemical behavior and synthesis.

Chemical Reactions and Properties

The reactivity of organic compounds like Smyrindioloside is influenced by their functional groups. Studies on similar compounds have explored their behavior in various chemical reactions, including how they interact with catalysts and reactants under different conditions. For instance, the use of pyrite in the electro-Fenton process for oxidation of organic compounds illustrates the role of catalysis in enhancing chemical reactions (Barhoumi et al., 2016).

Scientific Research Applications

  • Clinical Drug Development : Smyrindioloside is used in clinical studies for the development of new drugs, playing a role in the transition from bench research to bedside applications (Bodenheimer, 2000).

  • Treatment for Spinal Muscular Atrophy : It shows promise as a drug for treating spinal muscular atrophy (SMA), a severe childhood neuromuscular disease (Rigo et al., 2012).

  • Synthesis for Coumarin Assembly : It has been synthesized through an organocatalytic asymmetric synthesis method, leading to the development of a new mild coumarin assembly (Enders et al., 2012).

  • Immunomodulatory Activity : Smyrindioloside derivative SMTG-d3 has shown higher antitumor immunological activity than total ginsenosides, promoting T lymphocyte proliferation and enhancing NK cell activity (Guo et al., 2023).

  • Metabolism-Based Anticancer Agent : As part of a combination therapy (SM-88), it demonstrates safety, tolerability, and efficacy in subjects with advanced metastatic cancer (Stega et al., 2019).

  • Anti-Diabetic Activities : Salvia miltiorrhiza (SM), which contains Smyrindioloside, has shown anti-diabetic activities in preclinical experiments and clinical trials (Jia et al., 2019).

  • Oxidative Stress Reduction : Stobadine dipalmitate (STB), related to Smyrindioloside, is more effective than SMe1 in reducing oxidative stress in adjuvant arthritis (Poništ et al., 2010).

  • Cancer Research : SMC tissue repositories, which include Smyrindioloside, provide essential tools for cancer research, aiding in targeted therapy development, accelerating basic research, and supporting the development of novel diagnostic tools (Cohen et al., 2013).

  • Pancreatic Cancer Treatment : In a study of pancreatic ductal adenocarcinoma, SM-88 (containing Smyrindioloside) showed unconfirmed monotherapy effect with minimal toxicity (Ocean et al., 2019).

properties

IUPAC Name

(2S,3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O10/c1-20(2,30-19-17(26)16(25)15(24)12(7-21)29-19)18-14(23)9-5-8-3-4-13(22)27-10(8)6-11(9)28-18/h3-6,12,14-19,21,23-26H,7H2,1-2H3/t12-,14-,15-,16+,17-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPNFWKZLQAVTH-LDCXIIFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1[C@@H](C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101109563
Record name (2S,3R)-2-[1-(β-D-Glucopyranosyloxy)-1-methylethyl]-2,3-dihydro-3-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101109563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Smyrindioloside

CAS RN

87592-77-6
Record name (2S,3R)-2-[1-(β-D-Glucopyranosyloxy)-1-methylethyl]-2,3-dihydro-3-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87592-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3R)-2-[1-(β-D-Glucopyranosyloxy)-1-methylethyl]-2,3-dihydro-3-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101109563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
ZR Dzhafarov, ZA Kuliev, AD Vdovin, AA Kuliev… - Chemistry of Natural …, 1992 - Springer
… R spectrum of the acetyl derivative of smyrindioloside the signal relating to the C-4 proton had undergone a paramagnetic shift by 0.73 ppm and appeared at 6.20 ppm (IH, d, 3j = 6.8 Hz)…
Number of citations: 15 link.springer.com
P Faridi, Y Ghasemi, A Gholami, I Mehregan… - Chemistry of Natural …, 2008 - Springer
Smyrniopsis aucheri Boiss.(Apiaceae) is a wild growing perennial plant, monocarpic, robust, with a thick and resinifer root distributed in Anatoly, Iraq, Iran, and S. Transcaucasia regions …
Number of citations: 13 link.springer.com
A Esmaeili, H Amiri, A Rustaiyan… - Journal of Essential …, 2010 - Taylor & Francis
… Coumarins including nachsmyrin, smyrniorin, smyrnioridin, smyrinol, smyrindiol and smyrindioloside have been reported in the species S. aucheri 7-10. Also the volatiles from fruits of …
Number of citations: 10 www.tandfonline.com
KS Mileski, AD Ćirić, SS Trifunović, MS Ristić… - Food & function, 2016 - pubs.rsc.org
… Ten linear and five angular furanocoumarins, besides the coumarin dimer moellendorffilin and three furanocoumarin glucosides (apterin, yunngnoside B, smyrindioloside) were …
Number of citations: 16 pubs.rsc.org
P Soedin - Chemistry of Natural Compounds, 1998 - Springer
… SMYRINDIOLOSIDE …
Number of citations: 7 link.springer.com
M Sanei, A Ghasemnezhad… - Journal of Genetic …, 2021 - sc.journals.umz.ac.ir
Recently, the beneficial effects of the plants' secondary compounds for the treatment and improvement of diseases have been strongly interested. This study was conducted in a …
Number of citations: 1 sc.journals.umz.ac.ir
S Behzad, A Pirani, M Mosaddegh - Iranian journal of …, 2014 - ncbi.nlm.nih.gov
Medicinal plants have been investigated for possible anti-cancer effects. The aim of the present study was to examine the cytotoxic activity of several medicinal plants on different tumor …
Number of citations: 62 www.ncbi.nlm.nih.gov
F Yu, X Zhang, N Xu, J Chen, X Lyu, Y Wu, H Zeng… - 2023 - researchsquare.com
Bergenia purpurascens is an important medicinal, edible and ornamental plant. The lack of omics information hinders the study of its metabolic pathways and related genes. In order to …
Number of citations: 2 www.researchsquare.com
Z Ding, M Zhao, X Li, X Wang, Z Zhang - 2023 - researchsquare.com
Background Cudrania tricuspidata is a traditional Chinese medicinal herb with a long history of application, and has a variety of active ingredients and pharmacological effects. In order …
Number of citations: 2 www.researchsquare.com
SD Gusakova, SG Yunusova… - Chemistry of Natural …, 1992 - Springer
Free fatty acids and diacylglycerols containing them have been isolated from the leaves of a cotton plant of a wilt-resistant variety. The composition and structures of the hydroxylipids …
Number of citations: 3 link.springer.com

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